An In-depth Technical Guide to 3-Methylpent-4-yn-1-ol
An In-depth Technical Guide to 3-Methylpent-4-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methylpent-4-yn-1-ol, including its chemical identity, physical properties, and a comparative analysis with its more extensively studied structural isomer, 3-methyl-1-penten-4-yn-3-ol. Due to the limited publicly available data on 3-Methylpent-4-yn-1-ol, this guide leverages information on its isomer to provide insights into its potential synthesis and reactivity.
Chemical Identity and Properties
IUPAC Name: 3-methylpent-4-yn-1-ol[1] CAS Number: 55930-35-3[1]
Molecular Formula: C6H10O[1] Molecular Weight: 98.14 g/mol [1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-Methylpent-4-yn-1-ol.
| Property | Value | Source |
| Molecular Weight | 98.14 g/mol | PubChem[1] |
| XLogP3 | 0.8 | PubChem[1] |
| Exact Mass | 98.0732 g/mol | PubChem[1] |
| Monoisotopic Mass | 98.0732 g/mol | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
| Complexity | 77.4 | PubChem[1] |
Comparative Properties of a Structural Isomer
Significant confusion can arise between 3-Methylpent-4-yn-1-ol and its structural isomer, 3-methyl-1-penten-4-yn-3-ol (CAS: 3230-69-1). The latter is more extensively documented in chemical literature and databases. Understanding the properties of this isomer can provide valuable context for researchers working with related compounds.
| Property | 3-Methylpent-4-yn-1-ol | 3-methyl-1-penten-4-yn-3-ol | Source |
| CAS Number | 55930-35-3 | 3230-69-1 | PubChem[1], Sigma-Aldrich[2] |
| IUPAC Name | 3-methylpent-4-yn-1-ol | 3-methylpent-1-en-4-yn-3-ol | PubChem[1], Benchchem[3] |
| Molecular Weight | 98.14 g/mol | 96.13 g/mol | PubChem[1], Sigma-Aldrich[2] |
| Boiling Point | Not available | 63-65 °C/100 mmHg | Sigma-Aldrich[2] |
| Density | Not available | 0.89 g/mL at 25 °C | Sigma-Aldrich[2] |
| Refractive Index | Not available | n20/D 1.446 | Sigma-Aldrich[2] |
Synthesis and Experimental Protocols
Synthesis of 3-methyl-1-penten-4-yn-3-ol
The industrial synthesis proceeds via the formation of calcium acetylide, which then acts as a nucleophile.[3]
Experimental Protocol:
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In a reaction vessel, add liquid ammonia and cool to below -40°C.
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Add metallic calcium while simultaneously bubbling acetylene gas through the stirred solution to form calcium acetylide.
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Cool the reaction mixture to -60°C.
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Add methyl vinyl ketone while continuing to bubble acetylene at a moderate rate, maintaining the temperature at -55°C for 25 minutes.
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Raise the temperature to -5°C over 90 minutes to evaporate the ammonia.
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Add equal amounts of diethyl ether and water, followed by a 50% aqueous solution of acetic acid until the mixture is neutral, keeping the temperature below 15°C.
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Allow the mixture to separate into aqueous and organic layers.
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Extract the aqueous layer twice with diethyl ether.
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Combine the organic layers, wash with an aqueous solution of sodium bicarbonate, and dry over anhydrous magnesium sulfate.
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Distill the solution to recover the diethyl ether and isolate the product.
The reported yield of 3-methyl-1-penten-4-yn-3-ol (referred to as iso-C6 alcohol) is 71% based on methyl vinyl ketone.[4]
Caption: Synthesis of 3-methyl-1-penten-4-yn-3-ol.
Chemical Reactivity and Potential Reactions
The reactivity of 3-Methylpent-4-yn-1-ol has not been extensively described. However, insights can be drawn from the known reactions of 3-methyl-1-penten-4-yn-3-ol, which features an alkene, an alkyne, and a tertiary alcohol.[3] This multifunctional structure allows for a variety of selective transformations.
Allylic Rearrangement
Under acidic conditions, 3-methyl-1-penten-4-yn-3-ol undergoes an allylic rearrangement to form an isomeric mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[3][4] This reaction is significant as the cis-isomer is a key intermediate in the synthesis of Vitamin A.[5]
Experimental Protocol for Rearrangement:
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Dissolve 115 g of 3-methyl-1-penten-4-yn-3-ol in 250 ml of a solvent such as chloroform or isopropyl ether with stirring.
-
Add 300 mL of dilute sulfuric acid (21.5%).
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Heat the reaction at 55°C for 2 hours.[4]
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After cooling, the mixture separates into two layers, allowing for the isolation of the product.
The yield of the rearranged product (C6 alcohol) is reported to be 86.6%.[4]
Caption: Acid-catalyzed allylic rearrangement.
Biological Activity and Drug Development Potential
There is currently no available information in the searched resources regarding the biological activity or signaling pathways associated with 3-Methylpent-4-yn-1-ol. Its structural isomer, (Z)-3-Methylpent-2-en-4-yn-1-ol, is utilized in the synthesis of Leucosceptroids A and B, which exhibit potent antifungal properties.[6] This suggests that compounds with this carbon skeleton may be of interest in the development of novel therapeutic agents.
Proposed Workflow for Biological Screening
For researchers interested in exploring the biological potential of 3-Methylpent-4-yn-1-ol, a general workflow for initial screening is proposed below.
Caption: General workflow for biological activity screening.
Conclusion
3-Methylpent-4-yn-1-ol is a chemical entity with limited available research data. Its structural isomer, 3-methyl-1-penten-4-yn-3-ol, is a well-characterized compound with established synthetic routes and known reactivity, particularly its role in the synthesis of Vitamin A precursors. For scientists and researchers, the study of 3-Methylpent-4-yn-1-ol presents an opportunity to explore a lesser-known area of chemical space. Future research could focus on developing efficient synthetic pathways, characterizing its reactivity, and screening for potential biological activities, drawing parallels from its more studied isomers.
References
- 1. 3-Methylpent-4-yn-1-ol | C6H10O | CID 14195541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-甲基-1-戊烯-4-炔-3-醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Methyl-1-penten-4-yn-3-ol | 3230-69-1 | Benchchem [benchchem.com]
- 4. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. (Z)-3-Methylpent-2-en-4-yn-1-ol | 6153-05-5 [chemicalbook.com]
